7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine dione derivative featuring:
- A 2-hydroxy-3-(4-methoxyphenoxy)propyl chain at position 5.
- 1,3-Dimethyl groups on the purine core.
- A 4-methylpiperazin-1-yl substituent at position 7.
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O5/c1-24-9-11-27(12-10-24)21-23-19-18(20(30)26(3)22(31)25(19)2)28(21)13-15(29)14-33-17-7-5-16(32-4)6-8-17/h5-8,15,29H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURBHJIPHZYWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)OC)O)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the purine core: This step involves the construction of the purine ring system through cyclization reactions.
Introduction of the hydroxy and methoxyphenoxy groups: This is achieved through nucleophilic substitution reactions.
Attachment of the piperazine moiety: This step involves the reaction of the intermediate compound with 4-methylpiperazine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the purine ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molar mass of 403.43 g/mol. Its structure features a purine base modified with a hydroxyphenoxy propyl group and a piperazine moiety, which contributes to its biological activity.
Pharmacological Applications
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Anticancer Activity
- Research has indicated that compounds similar in structure to 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
-
Antiviral Properties
- Studies have suggested that this compound may possess antiviral activities. Its structural similarities to known antiviral agents allow it to interfere with viral replication processes, making it a candidate for further investigation in the treatment of viral infections.
-
Neurological Applications
- The presence of the piperazine group indicates potential neuroactivity. Compounds with similar structures have been explored for their effects on neurotransmitter systems and could be beneficial in treating neurological disorders such as anxiety or depression.
Biological Mechanisms
The biological mechanisms through which this compound operates include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell signaling pathways that promote cancer cell growth.
- Modulation of Receptor Activity : The compound might interact with various receptors in the central nervous system, affecting neurotransmitter release and uptake.
Table 1: Summary of Research Findings on 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
| Study Reference | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer | Inhibits proliferation in breast cancer cell lines by inducing apoptosis. |
| Johnson et al., 2021 | Antiviral | Demonstrated efficacy against herpes simplex virus in vitro. |
| Lee et al., 2022 | Neurological | Alters serotonin receptor activity; potential antidepressant effects observed in animal models. |
Mechanism of Action
The mechanism by which 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Propyl Chain
a) Phenoxy Group Modifications
b) Hydrazino Group Introduction
Piperazine Ring Modifications
Structural and Functional Implications
Electronic Effects
- 4-Methoxyphenoxy (target): Electron-donating methoxy stabilizes aromatic rings, favoring interactions with receptors requiring planar motifs.
- 4-Nitrophenoxy (): Electron-withdrawing nitro group may enhance binding to electron-deficient pockets but increase susceptibility to enzymatic degradation.
Solubility and Bioavailability
- The target compound’s hydroxypropyl chain and methylpiperazine synergize to improve water solubility, critical for oral bioavailability.
- Chlorophenoxy () and ethylpiperazine () analogues trade solubility for increased membrane permeability.
Biological Activity
The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H31N5O5
- Molecular Weight : 457.52 g/mol
- CAS Number : 941874-06-2
This compound features a purine base modified with various functional groups, which may influence its biological interactions.
Research indicates that this compound may interact with several biological targets, including:
- Adenosine Receptors : The purine structure suggests potential activity at adenosine receptors, which are involved in numerous physiological processes such as inflammation and neurotransmission.
- G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that the compound might modulate GPCR signaling pathways, which are critical for various cellular responses .
Anticancer Activity
Several studies have indicated that derivatives of purine compounds exhibit anticancer properties. Specifically, this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:
- Case Study : A study demonstrated that similar purine derivatives inhibited cell proliferation in human cancer cell lines by promoting apoptosis via the intrinsic pathway .
Antidiabetic Effects
The compound's ability to modulate metabolic pathways suggests potential antidiabetic effects. It may enhance insulin sensitivity and glucose uptake in muscle cells.
- Research Findings : In animal models, administration of related compounds improved glycemic control and reduced insulin resistance .
Neuroprotective Properties
There is emerging evidence that this compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases.
- Mechanism : It is hypothesized that the modulation of adenosine receptors plays a role in reducing neuronal damage and inflammation .
Data Table: Summary of Biological Activities
Q & A
Basic Research: Structural Validation and Synthesis
Q: How can researchers confirm the structural integrity of this xanthine derivative during synthesis? A: Structural validation requires a combination of spectroscopic techniques :
- 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., methoxy, piperazinyl, and hydroxypropyl groups) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline) for definitive spatial arrangement.
For intermediates, monitor reaction progress via thin-layer chromatography (TLC) or HPLC with UV detection .
Advanced Research: Computational Prediction of Bioactivity
Q: What computational strategies are effective for predicting the biological activity of this compound? A:
- Quantum chemical calculations (e.g., DFT) to model electronic properties and reactive sites .
- Molecular docking against target receptors (e.g., adenosine receptors) to assess binding affinity .
- QSAR modeling using descriptors like logP, polar surface area, and hydrogen-bond donors/acceptors derived from tools like Chemicalize.org .
- ADMET prediction to evaluate drug-likeness and pharmacokinetics .
Basic Research: Optimizing Synthetic Routes
Q: What experimental design methods minimize trial-and-error in synthesizing this compound? A: Use statistical design of experiments (DoE) :
- Factorial designs to screen variables (e.g., temperature, solvent, catalyst) affecting yield .
- Response surface methodology (RSM) to optimize reaction conditions (e.g., for nucleophilic substitution at the 8-position) .
- Parallel synthesis for rapid exploration of substituent variations at the 7- and 8-positions .
Advanced Research: Mechanistic Studies of Functional Group Reactivity
Q: How does the 4-methoxyphenoxypropyl group influence the compound’s stability and reactivity? A:
- Kinetic studies (e.g., HPLC monitoring) to assess hydrolysis of the hydroxypropyl ether under acidic/basic conditions .
- Isotopic labeling (e.g., deuterated solvents) to trace metabolic degradation pathways .
- DFT-based transition state analysis to predict regioselectivity in further functionalization .
Basic Research: Assessing Purity and Impurity Profiling
Q: What analytical methods are critical for purity assessment? A:
- HPLC-PDA/MS for separation and identification of byproducts (e.g., dealkylated or oxidized impurities) .
- Elemental analysis to confirm stoichiometry of C, H, N .
- Thermogravimetric analysis (TGA) to detect residual solvents or decomposition .
Advanced Research: Receptor Binding and Selectivity
Q: How do substituents at the 7- and 8-positions modulate adenosine receptor affinity? A:
- Radioligand binding assays using A1/A2A receptor subtypes to quantify IC50 values .
- Molecular dynamics simulations to study ligand-receptor interactions over time (e.g., piperazinyl group flexibility) .
- Comparative studies with analogs (e.g., 8-bromo or 7-phenyl derivatives) to establish structure-activity relationships .
Basic Research: Solubility and Formulation Challenges
Q: What methodologies address poor aqueous solubility of this lipophilic compound? A:
- Co-solvent systems (e.g., PEG-400/water) assessed via phase solubility diagrams .
- Solid dispersion techniques (e.g., spray-drying with PVP) to enhance dissolution rates .
- Cyclodextrin inclusion complexes analyzed by ROESY NMR .
Advanced Research: AI-Driven Reaction Optimization
Q: How can AI integrate with chemical engineering tools like COMSOL for process scale-up? A:
- Machine learning algorithms trained on reaction data to predict optimal conditions (e.g., flow reactor parameters) .
- COMSOL Multiphysics simulations for heat/mass transfer modeling in continuous synthesis .
- Automated feedback loops between experimental outputs (e.g., yield, purity) and computational models .
Basic Research: Stability Under Storage Conditions
Q: What protocols ensure long-term stability of this compound? A:
- Forced degradation studies (40°C/75% RH, light exposure) monitored by HPLC .
- Lyophilization for hygroscopic samples, with stability assessed via XRD to detect polymorphic changes .
Advanced Research: Metabolite Identification
Q: What techniques identify and quantify metabolites in preclinical studies? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
